6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one
Overview
Description
4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chlorobenzonitrile with cyanamide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazine ring can be oxidized or reduced, leading to different derivatives with altered properties.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger, more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted triazines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Condensation products with extended molecular frameworks.
Scientific Research Applications
4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazine ring can form hydrogen bonds and other interactions with biological targets, influencing cellular processes. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms, used in the synthesis of herbicides and reactive dyes.
4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one: A similar compound with the chlorine atom in a different position on the phenyl ring, leading to different reactivity and applications.
Uniqueness: 4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and potential applications. Its structure allows for selective modifications and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one, a member of the triazine family, has garnered attention for its diverse biological activities. This compound is characterized by a triazine ring with a chlorophenyl substituent, which influences its interaction with biological targets. Research indicates its potential applications in antimicrobial and anticancer therapies, as well as its utility in various industrial applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a six-membered aromatic ring containing three nitrogen atoms, contributing to its unique chemical properties and biological activities. The presence of the chlorophenyl group is believed to enhance its reactivity and biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition or activation of various biological pathways. Notably, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound showed promising results against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary screenings indicated effective antifungal activity against common pathogens.
Anticancer Activity
The anticancer potential of this compound has been extensively investigated. Research findings suggest that it can inhibit the proliferation of certain tumor cells by targeting specific pathways:
- Cell Lines Tested : Studies have included cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and MV4-11 (acute myeloid leukemia).
- Mechanism : The compound is believed to exert its effects by inhibiting lysophosphatidic acid acyltransferase β activity, which plays a critical role in cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Key Findings |
---|---|---|
Antimicrobial | Various bacteria and fungi | Effective against multiple strains |
Anticancer | MCF-7, A549, MV4-11 | Inhibits proliferation; targets specific pathways |
Case Study: Anticancer Efficacy
In a study conducted by Lele et al. (2015), this compound was evaluated for its antiproliferative effects on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutic agents, highlighting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
6-(3-chlorophenyl)-1H-1,3,5-triazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-3-1-2-6(4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUULLWVNNWVFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50814851 | |
Record name | 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50814851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61709-03-3 | |
Record name | 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50814851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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